

An In-depth Technical Guide to the Chemical Structure and Properties of Tripitramine

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Compound of Interest

Compound Name: *Tripitramine*

Cat. No.: *B121858*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Tripitramine**. It is intended for researchers, scientists, and professionals in drug development who are interested in a potent and selective M2 muscarinic acetylcholine receptor antagonist. This document includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Identification

Tripitramine is a complex polymethylene tetraamine developed as a highly selective antagonist for the M2 muscarinic acetylcholine receptor.^[1] Its structure is characterized by three tricyclic pyridobenzodiazepine moieties linked by a long, flexible amine-containing hydrocarbon chain.^{[1][2]} This unique structure is responsible for its high affinity and selectivity.

Table 1: Chemical Identifiers for **Tripitramine**

Identifier	Value
IUPAC Name	11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1][3]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-one[1][2][4]
Molecular Formula	C ₆₄ H ₇₇ N ₁₃ O ₆ [1][2][4]
SMILES	<chem>CN(CCCCCCCC(C)CCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9</chem> [1][2]
InChI	InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83)[1][2]
InChIKey	YUJOQEAGGUIMED-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of **Tripitramine**

Property	Value
Molecular Weight	1124.4 g/mol [1][4]
CAS Number	152429-64-6[1][2][4]
Hydrogen Bond Acceptors	13[5]
Hydrogen Bond Donors	4[5]
Rotatable Bonds	32[5]
Topological Polar Surface Area	225 Å²[5]

Pharmacological Properties

Tripitramine is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its high affinity for the M2 subtype, particularly in cardiac tissue, makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1][6][7] It was developed to be more potent and selective than the previously available M2 antagonist, methoctramine.[1][2][8]

Receptor Binding Affinity

The binding profile of **Tripitramine** has been extensively characterized using radioligand binding assays against the five cloned human muscarinic receptor subtypes (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells.[8] The inhibition constants (K_i) demonstrate its high affinity and selectivity for the M2 receptor.

Table 3: **Tripitramine** Binding Affinity (K_i) at Human Muscarinic Receptors

Receptor Subtype	Ki (nM)	M2 Selectivity Ratio (Ki [subtype] / Ki [M2])
M1 (Hm1)	1.58	5.9-fold[1][2]
M2 (Hm2)	0.27	1-fold (Reference)[1][2][8]
M3 (Hm3)	38.25	142-fold[1][2]
M4 (Hm4)	6.41	24-fold[1][2][8]
M5 (Hm5)	33.87	125-fold[1][2]
Data sourced from competition binding assays using cloned human muscarinic receptors. [2][8]		

Functional Antagonism

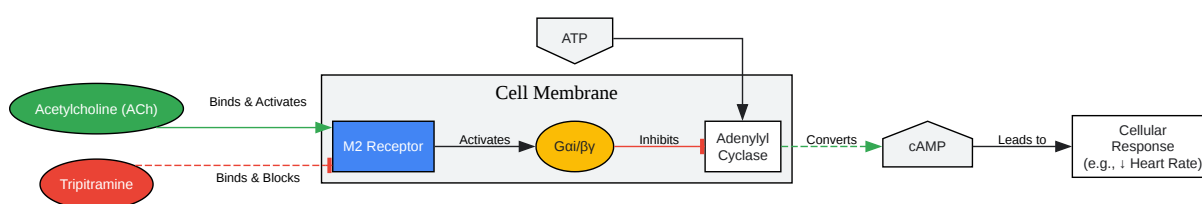
Functional assays in isolated tissue preparations confirm **Tripitramine**'s potent and selective M2 antagonism. The pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve, is a key measure of its functional potency.

Table 4: **Tripitramine** Functional Antagonist Potency (pA2) in Isolated Tissues

Tissue Preparation	Predominant Receptor	pA2 Value
Guinea Pig Left Atrium	M2	9.14 - 9.85[3][9]
Guinea Pig Ileum	M3	6.34 - 6.81[9]
Guinea Pig Trachea	M3	~6.5[9]
pA2 values indicate significantly higher potency at M2 receptors compared to M3 receptors.[3][9]		

Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G α i/o proteins. Upon activation by acetylcholine, the G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. **Tripitramine** acts as a competitive antagonist, binding to the M2 receptor without activating it and thereby preventing acetylcholine from binding and initiating this signaling cascade.



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M2 receptor signaling and **Tripitramine** antagonism.

Experimental Methodologies

The pharmacological profile of **Tripitramine** was established through rigorous in vitro experiments. The following sections detail the generalized protocols for the key assays used.

Competition Radioligand Binding Assay (for Ki Determination)

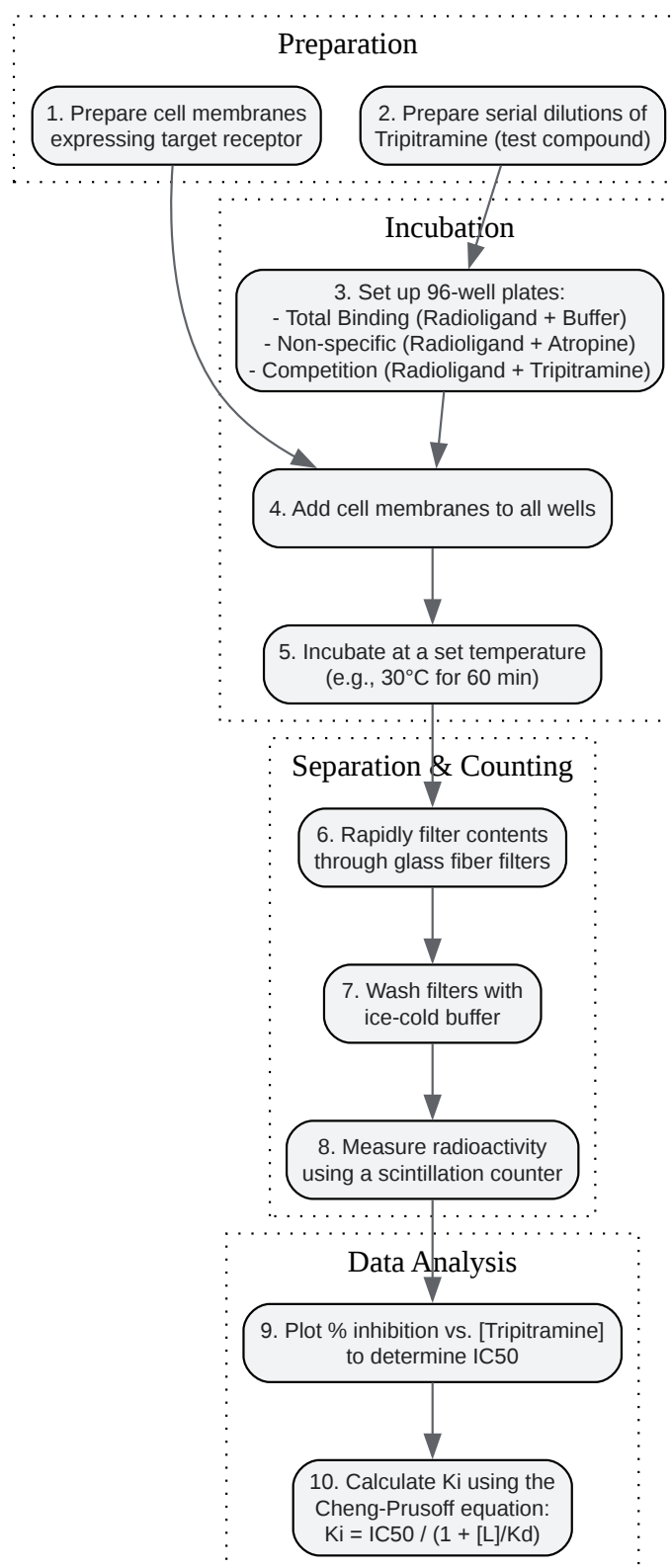
This protocol outlines the steps to determine the inhibition constant (K_i) of **Tripitramine** at cloned human muscarinic receptors expressed in a cell line, such as CHO-K1 cells.[8]

Objective: To measure the affinity of an unlabeled antagonist (**Tripitramine**) by its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

- Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (Hm1-Hm5).[8]
- Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS).[8][10]
- Unlabeled Ligands: **Tripitramine** (test compound) and a non-selective antagonist like atropine (for non-specific binding determination).
- Buffers:
 - Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
 - Wash Buffer: Ice-cold binding buffer.
- Equipment: Homogenizer, centrifuge, 96-well plates, glass fiber filters, filtration apparatus (cell harvester), and a liquid scintillation counter.[11]

Workflow Diagram:



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Workflow for a competition radioligand binding assay.

Functional Antagonism Assay (for pA2 Determination)

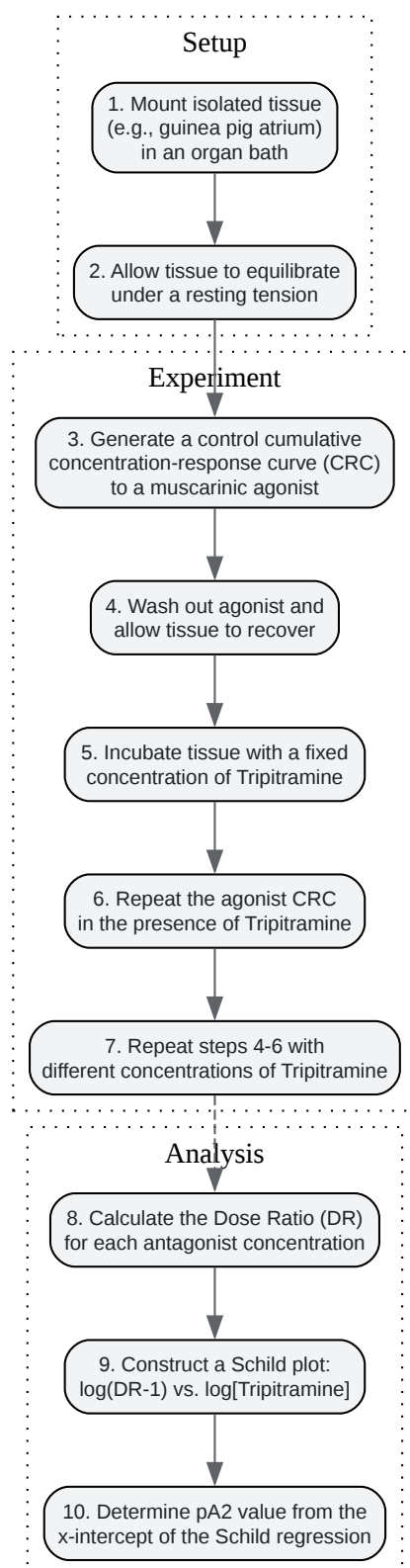
This protocol describes the methodology for determining the functional potency (pA2) of **Tripitramine** using an isolated tissue preparation, such as the guinea pig left atrium, which is rich in M2 receptors.^{[3][9]}

Objective: To quantify the potency of a competitive antagonist (**Tripitramine**) by measuring the rightward shift it causes in the concentration-response curve of an agonist.

Materials:

- Tissue: Isolated guinea pig left atrium.
- Agonist: A stable muscarinic agonist, such as carbachol.
- Antagonist: **Tripitramine**.
- Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Equipment: Organ bath, isometric force transducer, polygraph or data acquisition system.^[12]

Workflow Diagram:



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Workflow for pA2 determination via functional assay.

Conclusion

Tripitramine is a powerful pharmacological tool distinguished by its exceptional potency and selectivity for the M2 muscarinic receptor. Its well-defined chemical structure and extensively characterized pharmacological profile make it an invaluable asset for research into the cholinergic nervous system, particularly in studies focused on cardiac function and M2 receptor-mediated signaling pathways. The methodologies detailed in this guide provide a framework for the continued investigation and application of this important compound in pharmacology and drug development.

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